molecular formula C6H4N2O2S B064662 1h-Thieno[2,3-d]imidazole-5-carboxylic acid CAS No. 193066-59-0

1h-Thieno[2,3-d]imidazole-5-carboxylic acid

Cat. No.: B064662
CAS No.: 193066-59-0
M. Wt: 168.18 g/mol
InChI Key: YTUOQQNIHYWEIA-UHFFFAOYSA-N
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Description

1h-Thieno[2,3-d]imidazole-5-carboxylic acid is a heterocyclic compound of high interest in medicinal and organic chemistry, serving as a key synthon for the development of novel pharmacologically active molecules . This compound features a fused thienoimidazole core, a structure known to be a privileged scaffold in drug discovery due to its widespread biological relevance . Its carboxylic acid functional group makes it a versatile building block for further chemical derivatization, including esterification and amidation reactions to create a diverse library of compounds for screening and research . Researchers utilize this compound and its derivatives in exploring new therapeutic agents, as the imidazole ring is a fundamental component in a multitude of commercially available drugs with activities ranging from antibacterial and antifungal to antiulcer and antitumor properties . The specific fusion of thiophene and imidazole rings in this structure may lead to unique electronic and binding properties, warranting investigation in various biochemical contexts. This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

1H-thieno[2,3-d]imidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2S/c9-6(10)4-1-3-5(11-4)8-2-7-3/h1-2H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUOQQNIHYWEIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1NC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80571420
Record name 1H-Thieno[2,3-d]imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193066-59-0
Record name 1H-Thieno[2,3-d]imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Thieno[2,3-d]imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thieno derivatives with imidazole precursors in the presence of catalysts such as nickel or palladium. The reaction conditions often include elevated temperatures and the use of solvents like dimethylformamide or toluene .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1H-Thieno[2,3-d]imidazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, 1H-Thieno[2,3-d]imidazole-5-carboxylic acid serves as a valuable building block for the synthesis of more complex heterocyclic compounds. It is utilized in the development of novel materials and catalysts for various reactions.

Biology

The biological applications of this compound are extensive:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against a range of pathogens.
  • Antifungal Properties : Research indicates potential effectiveness against fungal infections, making it a candidate for antifungal drug development.
  • Anticancer Research : Investigations into the anticancer properties reveal that certain derivatives can inhibit tumor growth in vitro.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential:

  • Drug Development : Its ability to interact with biological targets makes it a candidate for drug design against various diseases.
  • Mechanism of Action : The compound may modulate enzyme activity or receptor interactions, leading to therapeutic effects.

Industrial Applications

In industry, this compound is employed in:

  • Material Science : Used in the formulation of advanced materials due to its unique chemical properties.
  • Catalysis : Acts as a catalyst in several chemical reactions, enhancing reaction efficiency.

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Findings
ChemistryBuilding block for heterocyclesFacilitates complex synthesis
BiologyAntimicrobial and antifungalEffective against multiple pathogens
MedicineDrug candidatePotential for anticancer therapies
IndustryAdvanced materials & catalysisEnhances reaction efficiency

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed promising activity against Staphylococcus aureus and Escherichia coli. The structure–activity relationship indicated that modifications at specific positions enhanced antimicrobial efficacy.

Case Study 2: Anticancer Properties

Research conducted on the anticancer effects revealed that certain derivatives significantly inhibited cell proliferation in breast cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways.

Mechanism of Action

The mechanism of action of 1H-Thieno[2,3-d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways and targets depend on the specific application and the biological system under investigation .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Key Substituents Melting Point (°C) Applications Reference
1H-Thieno[2,3-d]imidazole-5-carboxylic acid derivative C₁₈H₁₈N₂O₂S Cyclohexyl, phenyl N/A Catalysis, drug intermediates
1H-Benzo[d]imidazole-5-carboxylic acid (VIc) C₂₁H₂₂N₂O₃ Cyclohexyl, 2-methoxyphenyl N/A Enzyme inhibition
2-((Methoxycarbonyl)amino)-1H-benzo[d]imidazole-5-carboxylic acid C₁₀H₉N₃O₄ Methoxycarbonylamino 280–286 Solid-phase synthesis
1,2-Dimethyl-1H-imidazole-5-carboxylic acid C₆H₈N₂O₂ Methyl groups at N1 and N2 N/A Coordination chemistry
Thieno[2,3-d]imidazolone C₁₄H₁₃ClN₂O₂ Chloro, oxo groups N/A Pharmaceutical bioisosteres

Biological Activity

1H-Thieno[2,3-d]imidazole-5-carboxylic acid (CAS No. 193066-59-0) is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties, supported by data tables and relevant research findings.

This compound features a fused ring structure that imparts unique electronic and steric properties, making it a valuable scaffold for the design of biologically active compounds. Its mechanism of action typically involves the inhibition of specific enzymes or modulation of receptor activities, which can lead to various therapeutic effects. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound. In vitro assays demonstrated its ability to inhibit COX-2 activity with an IC50 value comparable to standard anti-inflammatory drugs. For example, compounds derived from this scaffold exhibited significant inhibition of COX-2 with IC50 values ranging from 0.04 to 0.36 μM .

Table 1: Inhibition of COX Enzymes by Derivatives of this compound

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compound>1000.04 - 0.36
Celecoxib0.040.04
Indomethacin0.212.60

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. Studies have shown that derivatives of this compound can induce apoptosis and inhibit cell proliferation in human cancer cell lines such as HeLa, MCF-7, and A549.

Table 2: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (μM)
This compoundHeLa8.55 ± 0.35
MCF-714.31 ± 0.90
A54926

Research indicates that structural modifications can enhance the anticancer efficacy of this compound, with some derivatives showing significantly lower IC50 values than traditional chemotherapeutics .

Antimicrobial Activity

In addition to its anti-inflammatory and anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies utilizing docking simulations have indicated its potential as an inhibitor of bacterial enzymes such as TrmD from Pseudomonas aeruginosa, suggesting a mechanism where it disrupts bacterial growth by targeting essential metabolic processes .

Table 3: Antimicrobial Activity Against Selected Pathogens

PathogenMinimum Inhibitory Concentration (MIC) (mg/mL)
Escherichia coli<0.5
Staphylococcus aureus<0.25
Pseudomonas aeruginosa<0.1

Case Studies and Research Findings

Several case studies have explored the biological activity of derivatives of this compound:

  • Anti-inflammatory Studies : A study involving carrageenan-induced paw edema in rats showed that derivatives significantly reduced inflammation compared to control groups.
  • Cancer Cell Line Studies : Research conducted on various human cancer cell lines revealed that certain derivatives not only inhibited cell growth but also induced apoptosis through caspase activation pathways.
  • Antimicrobial Efficacy : In vitro tests against common bacterial strains demonstrated that these compounds could effectively inhibit bacterial growth at low concentrations.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1H-Thieno[2,3-d]imidazole-5-carboxylic acid, and how are intermediates purified?

  • Methodology : The compound is typically synthesized via condensation reactions using acetic acid as a solvent under reflux (3–5 hours). For example, derivatives of imidazole-carboxylic acids are prepared by reacting aminothiazolones with formyl-indole precursors (e.g., 3-formyl-1H-indole-2-carboxylic acid) in the presence of sodium acetate . Purification involves recrystallization from a DMF/acetic acid mixture, followed by washing with ethanol and diethyl ether to remove unreacted starting materials .

Q. How is X-ray crystallography applied to determine the structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) paired with SHELXL refinement is widely used. SHELX programs (e.g., SHELXL) enable high-resolution structure determination, even for twinned crystals or macromolecular complexes. Data collection involves modern CCD detectors, and refinement accounts for anisotropic displacement parameters .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR confirm regiochemistry and substituent positions. For example, imidazole protons appear as distinct singlets in the aromatic region (δ 7.0–8.5 ppm) .
  • IR : Carboxylic acid C=O stretches are observed near 1700 cm1^{-1}, while thiophene C-S vibrations appear at 600–700 cm1^{-1} .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., exact mass 260.08318 for derivatives) .

Advanced Research Questions

Q. How can regioselectivity challenges in alkylation/condensation reactions be addressed during synthesis?

  • Methodology : Regioselectivity is influenced by reaction conditions. For example, alkylation of benzimidazole-5-carboxylic acid with benzhydryl bromides requires t-BuOK as a base to favor N-alkylation over O-alkylation. Column chromatography separates regioisomers (e.g., compounds VI and X in Scheme 2) . Reaction monitoring via TLC or in-situ NMR is critical for optimizing yields .

Q. What strategies resolve discrepancies in spectral data during structural validation?

  • Methodology :

  • Cross-Validation : Compare experimental 1H^1H NMR shifts with density functional theory (DFT)-calculated values.
  • Crystallographic Validation : Use SC-XRD to resolve ambiguities in tautomeric forms (e.g., imidazole vs. thiazole ring protonation states) .
  • Elemental Analysis : Verify purity by matching calculated and observed C/H/N/O percentages (e.g., ±0.3% tolerance) .

Q. How can computational methods predict the bioactivity of derivatives?

  • Methodology : Molecular docking studies (e.g., AutoDock Vina) model interactions with target proteins. For instance, derivatives like 9c (from docking poses in ) show binding affinity to enzymes via hydrogen bonding with active-site residues. MD simulations assess stability over 100 ns trajectories, with RMSD <2.0 Å indicating robust binding .

Q. What are the challenges in refining high-twinned or low-resolution crystallographic data?

  • Methodology : SHELXL’s twin refinement tools (e.g., TWIN/BASF commands) deconvolute overlapping reflections. For low-resolution data (<1.0 Å), restraints on bond lengths/angles and isotropic displacement parameters improve model accuracy. Validation tools like Rfree_{\text{free}} and Ramachandran plots ensure geometric reliability .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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